molecular formula C6HF6N B1389774 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine CAS No. 1214330-71-8

2,3,4-Trifluoro-6-(trifluoromethyl)pyridine

Cat. No. B1389774
CAS RN: 1214330-71-8
M. Wt: 201.07 g/mol
InChI Key: VSROAQVURXOMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3,4-Trifluoro-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6HF6N . It is a clear colorless liquid . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, is a topic of active research. One method involves the stepwise vapor-phase synthesis of 2,3,5-DCTF . Another method involves the use of 2-Fluoro-4-(trifluoromethyl)pyridine as a reactant in the preparation of aminopyridines through amination reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: FC1=NC(F)=C(F)C(=C1)C(F)(F)F .


Chemical Reactions Analysis

“this compound” can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

“this compound” is a clear colorless liquid . It has a refractive index of 1.3745-1.3795 at 20°C .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl-substituted pyridine derivative, including “2,3,4-Trifluoro-6-(trifluoromethyl)pyridine”, has shown higher fungicidal activity than chlorine and other derivatives . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2,3,4-trifluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF6N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSROAQVURXOMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine
Reactant of Route 5
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.